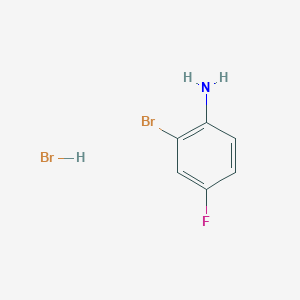
2-Bromo-4-fluoroaniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluoroaniline hydrobromide is a chemical compound that is widely used in scientific research. It is a derivative of aniline and is often used as a reagent in organic synthesis. This compound has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and analytical chemistry. In
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluoroaniline hydrobromide is not well understood. However, it is believed to act as a nucleophile and can undergo substitution reactions with various electrophiles. The compound can also undergo oxidation and reduction reactions, making it a versatile reagent in organic synthesis.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Bromo-4-fluoroaniline hydrobromide are not well studied. However, the compound has been found to be relatively non-toxic and has low acute toxicity. It is not considered to be a carcinogen or mutagen.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Bromo-4-fluoroaniline hydrobromide is its versatility as a reagent in organic synthesis. It can be used in the preparation of various heterocyclic compounds, making it a valuable tool for medicinal and agrochemical research. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 2-Bromo-4-fluoroaniline hydrobromide. One area of interest is the development of new synthetic routes for the compound, which could improve its yield and purity. Another area of research is the study of the compound's mechanism of action, which could lead to the development of new synthetic strategies and applications. Additionally, the compound's potential as a starting material for the synthesis of new biologically active molecules is an area of interest for future research.
Méthodes De Synthèse
The synthesis of 2-Bromo-4-fluoroaniline hydrobromide involves the reaction of 2-bromo-4-fluoroaniline with hydrobromic acid. The reaction is carried out under reflux conditions, and the product is obtained in high yield. This method is straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
2-Bromo-4-fluoroaniline hydrobromide is used extensively in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of various heterocyclic compounds, including pyridines, pyrimidines, and quinolines. The compound is also used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
146062-89-7 |
|---|---|
Nom du produit |
2-Bromo-4-fluoroaniline hydrobromide |
Formule moléculaire |
C6H6Br2FN |
Poids moléculaire |
270.92 g/mol |
Nom IUPAC |
2-bromo-4-fluoroaniline;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3H,9H2;1H |
Clé InChI |
YJKLDPPBEIGNET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)Br)N.Br |
SMILES canonique |
C1=CC(=C(C=C1F)Br)N.Br |
Synonymes |
2-BROMO-4-FLUOROANILINE HYDROBROMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



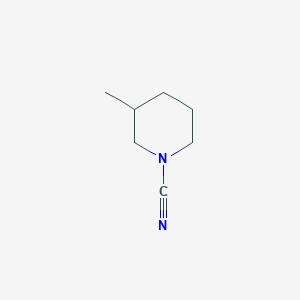
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
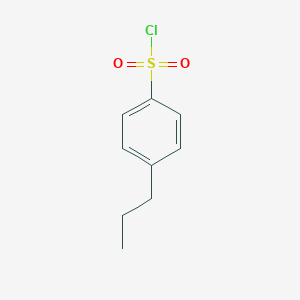
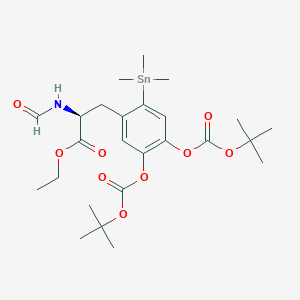
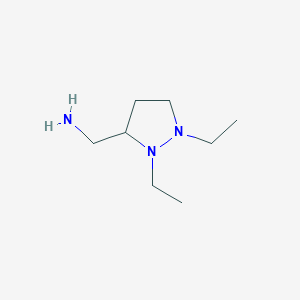

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
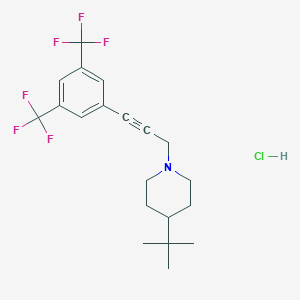
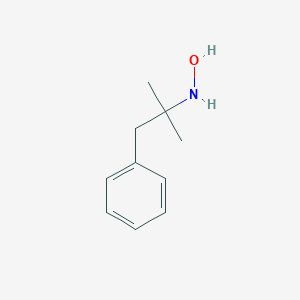
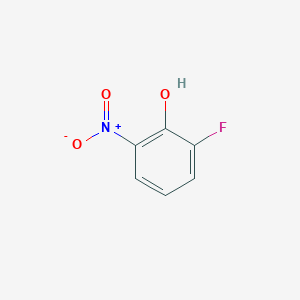
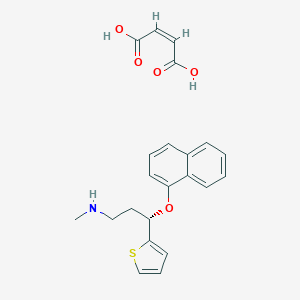
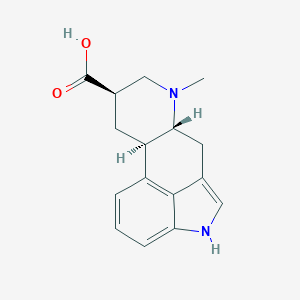
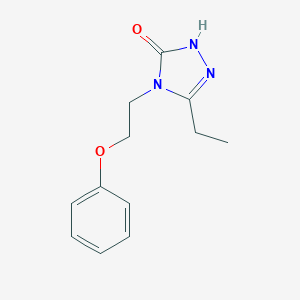
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)